kobe2602

Catalog No.
S548386
CAS No.
M.F
C14H9F4N5O4S
M. Wt
419.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
kobe2602

Product Name

kobe2602

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-(4-fluorophenyl)thiourea

Molecular Formula

C14H9F4N5O4S

Molecular Weight

419.31 g/mol

InChI

InChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28)

InChI Key

NNPBSITXCGPXJC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F

Solubility

Soluble in DMSO, not in water

Synonyms

Kobe2602; Kobe 2602; Kobe-2602.

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F

Description

The exact mass of the compound 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-fluorophenyl)hydrazinecarbothioamide is 419.03114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Activity Against Ebola Virus

Specific Scientific Field: Virology and antiviral drug development.

Summary of the Application: Kobe2602 has been investigated for its potential to inhibit the transcription and replication of Ebola viruses (EBOV) EBOV causes hemorrhagic fever in humans with high morbidity and fatalityKobe2602 emerged as a lead compound due to its ability to disrupt the interaction between the viral protein VP30 and nucleoprotein (NP), which is crucial for EBOV RNA synthesis and propagation .

Experimental Procedures:
Results and Outcomes:

Ras-Raf Interaction Inhibition

Specific Scientific Field: Cancer research and signal transduction pathways.

Summary of the Application: Kobe2602 is a novel small-molecule compound that inhibits the interaction between Ras and Raf proteins. Ras-Raf signaling plays a critical role in cell proliferation and cancer progression. Kobe2602 disrupts this interaction, making it a potential therapeutic target for cancer treatment .

Experimental Procedures:
Results and Outcomes:

Kobe2602 is a small-molecule inhibitor specifically designed to target the interaction between Ras and Raf proteins, which play critical roles in cell signaling pathways associated with cancer. This compound has demonstrated the capability to inhibit the binding of H-Ras·GTP to c-Raf-1 RBD (Raf-binding domain) with a Ki value of 149 μM, indicating its potency as an inhibitor in cellular contexts . The molecular formula of Kobe2602 is C14H9F4N5O4SC_{14}H_{9}F_{4}N_{5}O_{4}S, and it has a molecular weight of 419.31 g/mol.

, primarily focused on its inhibitory effects on key signaling pathways:

  • Inhibition of Ras-Raf Binding: The primary reaction involves the inhibition of the binding between H-Ras·GTP and c-Raf-1, which is crucial for downstream signaling activation.
  • Phosphorylation Inhibition: It effectively inhibits the phosphorylation of MEK (Mitogen-Activated Protein Kinase Kinase) and ERK (Extracellular Signal-Regulated Kinase), both of which are downstream kinases activated by Raf .

The compound is typically utilized in concentrations ranging from 2 μM to 20 μM in cellular assays, and it is soluble in dimethyl sulfoxide (DMSO) with a maximum concentration of 39.0 mg/mL.

Kobe2602 has shown promising biological activity, particularly in cancer research:

  • Cancer Cell Proliferation: In studies involving NIH 3T3 cells expressing activated H-Ras mutations, Kobe2602 inhibited colony formation with an IC50 value of approximately 1.4 μM. It also demonstrated efficacy against other cancer cell lines harboring activated Ras oncogenes, such as PANC-1 (K-rasG12V), HT1080 (N-rasQ61L), and HCT116 (H-rasG13D) .
  • Tumor Growth Inhibition: In vivo studies revealed that administration of Kobe2602 resulted in a 40-50% reduction in tumor growth in mice bearing SW480 xenografts when dosed at 80 mg/kg .

The synthesis of Kobe2602 involves multiple steps that include the preparation of intermediate compounds. Although specific details regarding the synthetic routes are proprietary, it is known that the compound is produced under stringent quality control measures to ensure high purity, typically exceeding 98% . The compound is generally supplied as a powder for research purposes.

Kobe2602 has various applications in scientific research:

  • Cancer Research: It serves as a critical tool for studying Ras-Raf interactions and their implications in tumor growth and proliferation.
  • Drug Development: The compound acts as a scaffold for developing more potent Ras inhibitors.
  • Virology: Investigations have also explored its potential to inhibit the transcription and replication of Ebola viruses by disrupting protein interactions .

Kobe2602 has been involved in numerous interaction studies focusing on its mechanism of action:

  • The compound effectively disrupts Ras-Raf interactions, leading to decreased phosphorylation of downstream signaling molecules such as MEK and ERK.
  • Structural analyses suggest that Kobe2602 binds competitively at the interface where Ras interacts with Raf, thereby blocking the activation pathway critical for oncogenesis .

Several compounds exhibit similarities to Kobe2602, primarily concerning their roles as Ras inhibitors:

Compound NameMechanismUnique Features
Kobe0065Inhibits Ras-Raf interactionSimilar antitumor activity but with a slightly different structure and lower potency
EmbelinDisrupts protein interactionsKnown for inhibiting Ebola virus replication; different target specificity compared to Kobe2602
DeltarasinDisrupts KRAS-PDEδ interactionFocuses on KRAS localization rather than direct Ras-Raf inhibition; shows distinct therapeutic potential

Uniqueness

Kobe2602 stands out due to its specific inhibition of the Ras-Raf interaction with a relatively high Ki value of 149 μM, making it a valuable candidate for further research into targeted cancer therapies. Its ability to inhibit multiple downstream kinases also highlights its potential utility in various therapeutic contexts beyond oncology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

419.03113761 g/mol

Monoisotopic Mass

419.03113761 g/mol

Heavy Atom Count

28

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Shima F, Yoshikawa Y, Ye M, Araki M, Matsumoto S, Liao J, Hu L, Sugimoto T, Ijiri Y, Takeda A, Nishiyama Y, Sato C, Muraoka S, Tamura A, Osoda T, Tsuda K, Miyakawa T, Fukunishi H, Shimada J, Kumasaka T, Yamamoto M, Kataoka T. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction. Proc Natl Acad Sci U S A. 2013 May 14;110(20):8182-7. doi: 10.1073/pnas.1217730110. Epub 2013 Apr 29. PubMed PMID: 23630290; PubMed Central PMCID: PMC3657810.
2: Shima F, Yoshikawa Y, Matsumoto S, Kataoka T. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction. Enzymes. 2013;34 Pt. B:1-23. doi: 10.1016/B978-0-12-420146-0.00001-9. Epub 2013 Nov 7. Review. PubMed PMID: 25034098.

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